molecular formula C19H18N6O2 B5662522 7-isopropyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

7-isopropyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Cat. No. B5662522
M. Wt: 362.4 g/mol
InChI Key: JLNUTIDRYJNMDY-UHFFFAOYSA-N
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Description

7-isopropyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a chemical compound featuring a triazolopyrimidine scaffold, a structure known for its potential in biological activities. The compound’s synthesis and properties are of interest in the field of medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves one-step procedures that are efficient and regioselective. For instance, Massari et al. (2017) describe a method for synthesizing 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, demonstrating the versatility of this chemical scaffold in organic synthesis (Massari et al., 2017).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be characterized using various spectroscopic methods. Canfora et al. (2010) report on the crystal structure of a related triazolopyrimidine derivative, highlighting the importance of hydrogen bonding and π-π stacking interactions in its supramolecular architecture (Canfora et al., 2010).

Chemical Reactions and Properties

Triazolopyrimidines can undergo various chemical reactions, including nucleophilic substitution and cyclization. For example, Biagi et al. (2003) synthesized N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers, demonstrating the compound's reactivity and potential for further modification (Biagi et al., 2003).

Physical Properties Analysis

The physical properties of triazolopyrimidines, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. The study by Canfora et al. (2010) provides insights into the crystal environments of a triazolopyrimidine derivative (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties of triazolopyrimidines include reactivity towards various reagents, potential for biological activity, and the ability to form complex structures. The work by Chauhan and Ram (2019) on the synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide exemplifies the diverse chemical properties of this class of compounds (Chauhan & Ram, 2019).

properties

IUPAC Name

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-12(2)16-8-15(24-19-21-11-22-25(16)19)17(26)20-9-14-10-27-18(23-14)13-6-4-3-5-7-13/h3-8,10-12H,9H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNUTIDRYJNMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=NC=NN12)C(=O)NCC3=COC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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